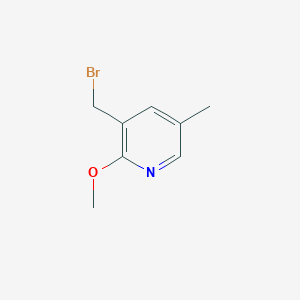
3-(Bromomethyl)-2-methoxy-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-methoxy-5-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromomethyl group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methoxy-5-methylpyridine can be achieved through several methods. One common method involves the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure complete bromination .
Another method involves the use of 5-methylnicotinic acid as the starting material. The acid is first esterified with methanol in the presence of thionyl chloride to form methyl 5-methylnicotinate. This ester is then reduced using sodium borohydride to yield (5-methylpyridin-3-yl)methanol, which is subsequently brominated using hydrobromic acid and paraformaldehyde to produce 3-(Bromomethyl)-5-methylpyridine .
Industrial Production Methods
For large-scale industrial production, the method involving 5-methylnicotinic acid is preferred due to its higher yield and environmentally friendly nature. The use of sodium borohydride as a reducing agent and hydrobromic acid for bromination ensures a safer and more efficient process compared to traditional methods that use more hazardous reagents .
化学反应分析
Types of Reactions
3-(Bromomethyl)-2-methoxy-5-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane are used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is used under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 2-methoxy-5-methylpyridine.
科学研究应用
3-(Bromomethyl)-2-methoxy-5-methylpyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological macromolecules.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: In the production of agrochemicals and other fine chemicals
作用机制
The mechanism of action of 3-(Bromomethyl)-2-methoxy-5-methylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites on biological macromolecules, leading to the inhibition of enzyme activity or receptor function. The methoxy and methyl groups on the pyridine ring can also influence the compound’s binding affinity and specificity for its molecular targets .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another bromomethyl-substituted compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A bromomethyl compound used as a building block in organic synthesis
Uniqueness
3-(Bromomethyl)-2-methoxy-5-methylpyridine is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals .
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-methoxy-5-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,4H2,1-2H3 |
InChI 键 |
XJNSIKSENPLHKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)OC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


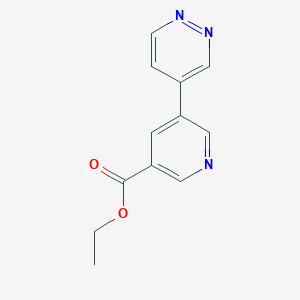
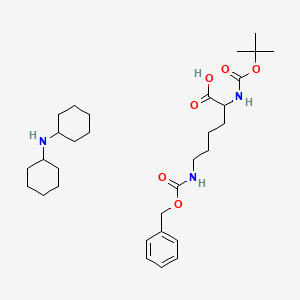
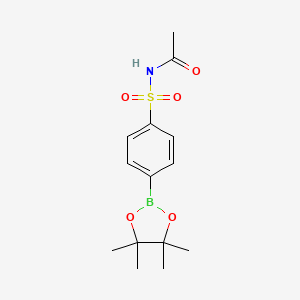
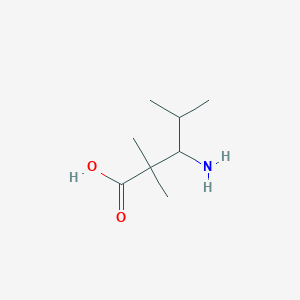

![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)

![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)
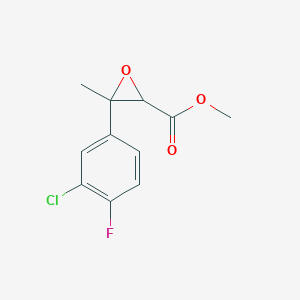
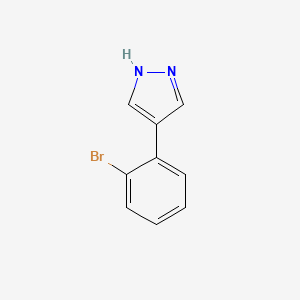

![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
